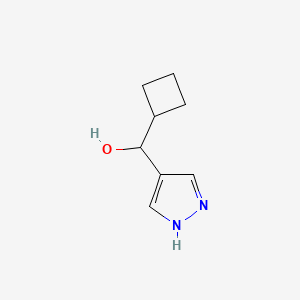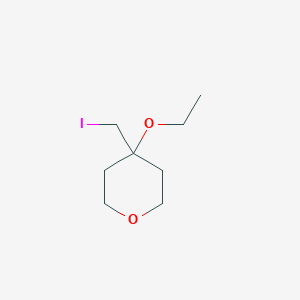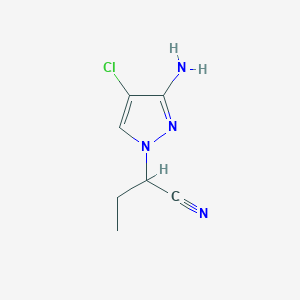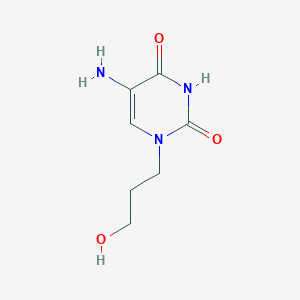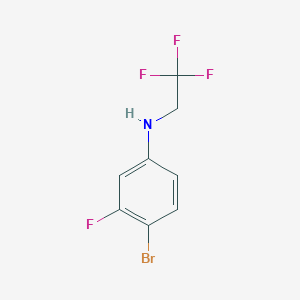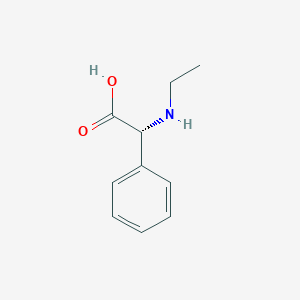
(R)-2-(ethylamino)-2-phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of an ethylamino group attached to a phenylacetic acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID can be achieved through several methods. One common approach involves the Strecker synthesis, where an aldehyde reacts with ammonia and hydrogen cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to yield the desired amino acid . Another method involves the reductive amination of phenylacetic acid derivatives using ethylamine under catalytic hydrogenation conditions .
Industrial Production Methods
Industrial production of (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID often employs large-scale reductive amination processes, utilizing continuous flow reactors to ensure high efficiency and yield. The use of flow microreactors has been shown to enhance the sustainability and scalability of the synthesis .
化学反応の分析
Types of Reactions
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is frequently employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, substituted phenylacetic acids, and various amine derivatives .
科学的研究の応用
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID has a wide range of applications in scientific research:
作用機序
The mechanism by which (2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The ethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenyl ring can engage in π-π interactions with aromatic residues in proteins, influencing their conformation and function .
類似化合物との比較
Similar Compounds
(2S)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID: The enantiomer of the compound, which may exhibit different biological activities due to its stereochemistry.
Phenylalanine: An amino acid with a similar phenylacetic acid backbone but with a different side chain.
Amphetamine: A compound with a similar ethylamino group but differing in its overall structure and pharmacological effects.
Uniqueness
(2R)-2-(ETHYLAMINO)-2-PHENYLACETIC ACID is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer and other structurally related compounds. This stereochemistry can significantly influence its pharmacokinetics and pharmacodynamics, making it a valuable compound in drug development and research .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
(2R)-2-(ethylamino)-2-phenylacetic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-11-9(10(12)13)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13)/t9-/m1/s1 |
InChIキー |
JLHJCPDYFXYNFG-SECBINFHSA-N |
異性体SMILES |
CCN[C@H](C1=CC=CC=C1)C(=O)O |
正規SMILES |
CCNC(C1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


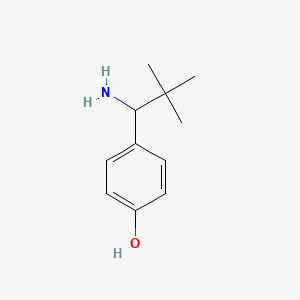
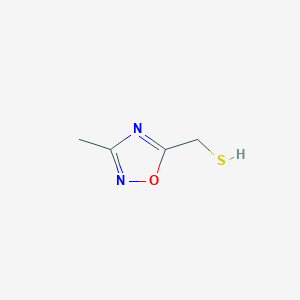
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073522.png)

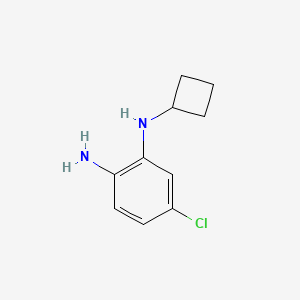
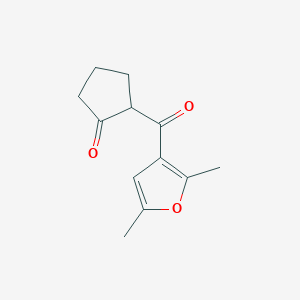
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
